Pyrrolo-1,5-benzoxazepine-15 (PBOX-15) is a novel compound recognized for its role as a microtubule-targeting agent, primarily investigated for its potential in cancer therapy. This compound has garnered attention due to its ability to induce apoptosis in various cancer cell lines, including those from multiple myeloma and chronic lymphocytic leukemia. The mechanism of action involves microtubule depolymerization, leading to cell cycle arrest and subsequent cell death.
PBOX-15 was synthesized by researchers aiming to develop new therapeutic agents targeting microtubules, which are critical components of the cytoskeleton involved in cell division. The compound is classified under pyrrolo-benzoxazepines, a group of chemicals noted for their anticancer properties. The synthesis and biological activities of PBOX-15 have been documented in various studies, highlighting its efficacy against resistant cancer cell lines .
PBOX-15 is classified as an anticancer agent and specifically as a microtubule depolymerization agent. It belongs to a broader category of tubulin-targeting drugs, which are essential in cancer treatment due to their ability to disrupt mitotic processes.
PBOX-15 is synthesized through a multi-step chemical process that involves the formation of the pyrrolo-benzoxazepine framework. The synthetic route typically includes:
The synthesis has been optimized to produce PBOX-15 in high yields while maintaining purity. The compound is usually prepared as a stock solution in ethanol for biological assays .
The molecular structure of PBOX-15 is characterized by its unique bicyclic system, which includes:
The chemical formula for PBOX-15 is , and its molecular weight is approximately 318.37 g/mol.
The structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 318.37 g/mol |
Solubility | Soluble in ethanol |
PBOX-15 primarily engages in reactions that lead to microtubule depolymerization. This activity results in:
Studies have shown that PBOX-15 effectively disrupts integrin-mediated signaling pathways, enhancing its apoptotic effects on cancer cells . The compound's interactions with cellular components are critical for its mechanism of action.
The mechanism by which PBOX-15 induces apoptosis involves several key steps:
Research indicates that PBOX-15 exhibits significant cytotoxicity with an IC50 value ranging from 0.55 μmol/L in chronic lymphocytic leukemia cells, demonstrating its potency against resistant cancer types .
PBOX-15 is typically presented as a solid at room temperature with moderate solubility in organic solvents like ethanol and dimethyl sulfoxide.
The chemical stability and reactivity of PBOX-15 are influenced by its functional groups, which can participate in various interactions within biological systems.
Property | Value |
---|---|
Appearance | Solid |
Solubility | Ethanol (soluble) |
Stability | Moderate |
PBOX-15 has been investigated for several applications within cancer research:
PBOX-15 (pyrrolo-1,5-benzoxazepine-15) exerts potent anticancer effects primarily through its activity as a microtubule-destabilizing agent. By binding to β-tubulin subunits at the vinca domain, PBOX-15 disrupts the equilibrium between tubulin polymerization and depolymerization. This shifts the balance toward net depolymerization, preventing GTP-dependent assembly of α/β-tubulin heterodimers into functional microtubules [1] [6]. The resulting collapse of the mitotic spindle triggers prolonged G2/M phase arrest, as confirmed by flow cytometry studies in multiple myeloma (NCI-H929, U266) and colorectal cancer cells. Cells accumulate in metaphase due to failure of chromosomal segregation, activating the spindle assembly checkpoint (SAC) and elevating phosphorylation of the SAC protein BubR1 [1] [6].
Beyond gross structural disruption, PBOX-15 induces post-translational modifications (PTMs) of tubulin that impair functional integrity. These include:
These PTMs compromise microtubule-dependent processes such as organelle transport and cytokinesis, amplifying mitotic stress. Within 24 hours, this culminates in mitochondrial outer membrane permeabilization (MOMP), evidenced by JC-1 dye depolarization and cytochrome c release [1] [2].
Table 1: PBOX-15 Effects on Tubulin Dynamics in Cancer Cells
Parameter | Change | Functional Consequence | Detection Method |
---|---|---|---|
Polymerized tubulin fraction | ↓ 60-80% | Mitotic spindle collapse | Immunofluorescence microscopy |
BubR1 phosphorylation | ↑ 3.5-fold | Sustained spindle assembly checkpoint activation | Western blot |
Mitochondrial depolarization | ↑ 70-90% of cells | Cytochrome c release | JC-1 flow cytometry |
Cyclin B1 degradation | Inhibited | Prolonged G2/M arrest | Cell cycle analysis |
PBOX-15 activates both extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways, converging on caspase-mediated execution.
The initiation phase involves DISC (Death-Inducing Signaling Complex) formation. In multiple myeloma cells (NCI-H929), PBOX-15 treatment increases FADD (Fas-Associated Death Domain protein) recruitment to death receptors, facilitating autocleavage of procaspase-8 into active caspase-8 [1] [6]. This is blocked by the caspase-8-specific inhibitor Z-IETD-FMK, confirming the pathway’s centrality. Activated caspase-8 then cleaves downstream effector caspases-3 and -7, directly executing apoptosis via:
PBOX-15 concurrently triggers the intrinsic pathway through caspase-8-mediated Bid cleavage. The truncated form (tBid) translocates to mitochondria, oligomerizing pro-apoptotic Bax and Bak proteins. This forms pores in the outer mitochondrial membrane, releasing cytochrome c and SMAC/DIABLO into the cytosol [1] [6]. Cytochrome c complexes with Apaf-1 to form the apoptosome, activating caspase-9, which amplifies caspase-3 cleavage.
Concurrently, PBOX-15 downregulates anti-apoptotic Bcl-2 family proteins:
This dual pathway activation creates an apoptotic amplification loop, overcoming resistance mechanisms in chronic lymphocytic leukemia (CLL) and imatinib-resistant chronic myeloid leukemia (CML) cells [1] [6].
A key immunomodulatory action of PBOX-15 is the transcriptional upregulation of death receptors, particularly DR5 (TRAIL-R2). Quantitative RT-PCR analyses in myeloma cells revealed a 4.8-fold increase in DR5 mRNA and a 3.2-fold increase in DR5 surface protein expression within 24 hours [1] [6]. This occurs via:
Notably, DR5 upregulation occurs even in apoptosis-resistant U266 myeloma cells, indicating its primacy in PBOX-15’s mechanism.
By elevating DR5 expression, PBOX-15 sensitizes cancer cells to TRAIL (TNF-Related Apoptosis-Inducing Ligand). In acute lymphoblastic leukemia (ALL) cells (Jurkat, CEM), subtoxic doses of PBOX-15 (0.5 μM) synergize with TRAIL (50 ng/mL), increasing apoptosis from 20% (single agent) to 85% (combination) [3] [4]. This synergy overcomes TRAIL resistance via:
Table 2: PBOX-15-Mediated Modulation of Apoptotic Proteins
Protein Target | Regulation | Magnitude of Change | Functional Outcome |
---|---|---|---|
DR5 | Upregulated | 3.2-4.8-fold | Enhanced TRAIL binding/signaling |
c-FLIP | Downregulated | 80% reduction | Caspase-8 disinhibition |
Mcl-1 | Degraded | 60-75% reduction | Bak/Bax activation |
Phospho-Akt | Inhibited | ↓ 70% | Survival pathway suppression |
BimEL | Cleaved | ↓ 90% at 24h | Early pro-apoptotic shift |
The combinatorial effect is most potent in therapy-resistant malignancies, including fludarabine-resistant CLL and hypoxic solid tumors. Under hypoxia, PBOX-15 maintains DR5 upregulation and suppresses hypoxia-induced radioresistance, making it a promising radiosensitizer [2] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1